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Compound of Interest

Compound Name:

(4-

(Acetamidomethyl)phenyl)boronic

acid

Cat. No.: B1290100 Get Quote

CAS Number: 850568-41-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract
(4-(Acetamidomethyl)phenyl)boronic acid is a valuable synthetic intermediate, primarily

utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its

structural features, including a reactive boronic acid moiety and a protected amine, make it a

versatile building block in medicinal chemistry and materials science. This document provides a

comprehensive overview of its chemical properties, synthesis, and key applications, with a

focus on its role in the development of therapeutic agents. Detailed experimental protocols and

workflow visualizations are included to support researchers in its practical application.

Chemical and Physical Properties
(4-(Acetamidomethyl)phenyl)boronic acid is an organoboron compound that typically

appears as a white to off-white solid. It is soluble in polar organic solvents such as methanol

and water. The boronic acid group is key to its reactivity, enabling the formation of reversible

covalent bonds with diols, a property leveraged in various sensing and therapeutic applications.

[1] The acetamidomethyl group provides a stable, protected form of an amine, which can be

deprotected for further functionalization if required.
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Table 1: Physicochemical Properties

Property Value Reference

CAS Number 850568-41-1 [1][2]

Molecular Formula C₉H₁₂BNO₃ [1][3]

Molecular Weight 193.01 g/mol [1][3]

Melting Point 278-280 °C [4]

Density 1.19 g/cm³ [4]

InChI Key
ZMJVNKSOLIUBKO-

UHFFFAOYSA-N
[5]

SMILES
CC(=O)NCC1=CC=C(C=C1)B(

O)O
[3]

Synthesis and Manufacturing
While a specific, detailed, peer-reviewed synthesis protocol for (4-
(Acetamidomethyl)phenyl)boronic acid is not readily available in the public literature, its

synthesis can be inferred from general methods for preparing arylboronic acids. A common

approach involves the palladium-catalyzed cross-coupling of a diboron reagent with an

appropriate aryl halide, followed by hydrolysis.

Representative Synthesis Pathway
A plausible synthetic route would start from N-(4-bromobenzyl)acetamide. This starting material

can be subjected to a Miyaura borylation reaction, followed by acidic or basic workup to yield

the final product.
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Synthesis Workflow for (4-(Acetamidomethyl)phenyl)boronic acid

N-(4-bromobenzyl)acetamide

Miyaura Borylation

Bis(pinacolato)diboron (B₂pin₂)
Pd Catalyst (e.g., Pd(dppf)Cl₂)

Base (e.g., KOAc)

Intermediate Boronate Ester

Reaction

(4-(Acetamidomethyl)phenyl)boronic acid

Hydrolysis
(e.g., aq. HCl or NaOH)

Workup

Click to download full resolution via product page

A plausible synthetic route for the target compound.

Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on standard Miyaura borylation

procedures.

Materials:

N-(4-bromobenzyl)acetamide

Bis(pinacolato)diboron (B₂pin₂)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Potassium acetate (KOAc)

1,4-Dioxane (anhydrous)
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Water

Hydrochloric acid (HCl)

Ethyl acetate

Brine

Procedure:

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(4-

bromobenzyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate

(1.5 eq).

Add anhydrous 1,4-dioxane to the vessel.

Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the mixture.

Heat the reaction mixture to 80-90 °C and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Add water and stir for 1-2 hours to hydrolyze the intermediate boronate ester.

Acidify the mixture with aqueous HCl to a pH of approximately 2-3.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield

pure (4-(Acetamidomethyl)phenyl)boronic acid.
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Applications in Research and Drug Discovery
(4-(Acetamidomethyl)phenyl)boronic acid is a key building block in the synthesis of complex

organic molecules, largely through the Suzuki-Miyaura cross-coupling reaction.[6] This reaction

is a cornerstone of modern medicinal chemistry for the creation of biaryl structures, which are

prevalent in many drug candidates.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron

compound (like the title compound) with an organic halide or triflate. This reaction is highly

valued for its mild conditions and tolerance of a wide range of functional groups.

General Suzuki-Miyaura Coupling Workflow

Reactants Reaction Conditions

(4-(Acetamidomethyl)phenyl)boronic acid

Suzuki-Miyaura Reaction

Aryl/Heteroaryl Halide (R-X) Palladium Catalyst
(e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base
(e.g., K₂CO₃, Cs₂CO₃, NaOH)

Solvent
(e.g., Dioxane/H₂O, Toluene, DMF)

Biaryl Product

Click to download full resolution via product page

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Synthesis
Many small-molecule kinase inhibitors feature biaryl scaffolds. (4-
(Acetamidomethyl)phenyl)boronic acid serves as a valuable reagent for introducing a

substituted phenyl ring into these structures. Kinase signaling pathways are frequently

dysregulated in diseases like cancer, making them a major focus of drug development.[7] While
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this specific boronic acid is not a kinase inhibitor itself, it is a precursor to compounds designed

to target these pathways.

Potential Biological Activity of Boronic Acids
Boronic acids as a class have shown a range of biological activities. They are known to act as

enzyme inhibitors, particularly of serine proteases, by forming a reversible covalent bond with

the active site serine residue.[1] For instance, the FDA-approved drug bortezomib, a boronic

acid-containing compound, is a proteasome inhibitor used in cancer therapy.[1] Compounds

derived from (4-(Acetamidomethyl)phenyl)boronic acid could be designed to target similar

enzymatic pathways. Recent studies have also shown that phenylboronic acids can inhibit key

signaling networks involved in cancer cell migration, such as the Rho GTPase pathway.[8]

Targeted Kinase Signaling Pathway

Growth Factor

Receptor Tyrosine Kinase (RTK)

Binds

Downstream Signaling
(e.g., RAS/MAPK, PI3K/AKT)

Activates

Cell Proliferation,
Survival, Migration

Promotes

Kinase Inhibitor
(Derived from boronic acid precursor)

Inhibits

Inhibits
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Boronic acid-derived compounds often target kinase pathways.

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/product/b1290100?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3218604/
https://www.benchchem.com/product/b1290100?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(4-(Acetamidomethyl)phenyl)boronic acid should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves and safety glasses, should

be worn.[4] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a

cool, dry place under an inert atmosphere.[3] For detailed safety information, refer to the Safety

Data Sheet (SDS) provided by the supplier.

Conclusion
(4-(Acetamidomethyl)phenyl)boronic acid, CAS 850568-41-1, is a strategically important

building block for organic synthesis, particularly in the field of drug discovery. Its utility in

Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex

molecular architectures found in numerous biologically active compounds. Researchers and

drug development professionals can leverage this versatile reagent to synthesize novel kinase

inhibitors and other potential therapeutics. This guide provides the foundational technical

information to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to (4-
(Acetamidomethyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290100#4-acetamidomethyl-phenyl-boronic-acid-
cas-850568-41-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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